3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
CAS No.: 1219964-17-6
Cat. No.: VC2936126
Molecular Formula: C14H21BrClNO2
Molecular Weight: 350.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219964-17-6 |
|---|---|
| Molecular Formula | C14H21BrClNO2 |
| Molecular Weight | 350.68 g/mol |
| IUPAC Name | 3-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C14H20BrNO2.ClH/c1-17-12-4-5-14(13(15)9-12)18-8-6-11-3-2-7-16-10-11;/h4-5,9,11,16H,2-3,6-8,10H2,1H3;1H |
| Standard InChI Key | UHHDFRRMTGOOTI-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl |
| Canonical SMILES | COC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl |
Introduction
Chemical Properties and Structural Characteristics
Molecular Structure and Formula
3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride has a molecular formula that can be represented as C14H20BrNO2.ClH, combining the parent compound with hydrogen chloride. The compound features a central piperidine ring containing one nitrogen atom connected via an ethyl linker (-CH2-CH2-) to an oxygen atom, forming a phenoxy group connection. The phenoxy group is derived from 2-bromo-4-methoxyphenol, with the bromine atom positioned ortho to the oxygen and the methoxy group (-OCH3) para to the oxygen.
The molecular structure of this compound is defined by several key features:
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A six-membered piperidine heterocyclic ring with a nitrogen atom
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An ethyl linker connecting the piperidine to the phenoxy group
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A phenyl ring with specific substituents: bromine at position 2 and methoxy at position 4
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The hydrochloride salt form, which affects its physical properties and solubility
This particular arrangement of functional groups creates a unique molecular scaffold with specific spatial orientation and electronic properties that determine its chemical behavior and potential biological interactions.
Structural Representations
For precise identification and computational applications, 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride can be represented using standardized chemical notations. The canonical SMILES (Simplified Molecular Input Line Entry System) representation for the compound is:
COC1=CC(=C(C=C1)OCCC2CCCNC2)Br.Cl
This notation encodes the two-dimensional structure of the molecule, indicating the presence of a methoxy group (COC), a bromine substituent (Br), the phenoxy linkage (O), the ethyl bridge (CC), and the piperidine ring (C2CCCNC2), along with the hydrochloride counter-ion (Cl).
The InChI (International Chemical Identifier) representation provides a standardized method to encode the chemical information:
InChI=1S/C14H20BrNO2.ClH/c1-17-12-4-5-14(13(15)9-12)18-8-6-11-3-2-7-16-10-11;/h4-5,9,11,16H,2-3,6-8,10H2,1H3;1H
These structural representations are essential for database searches, computational chemistry applications, and ensuring precise identification of the compound in scientific literature and chemical inventories.
Physical Properties
The physical properties of 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride significantly influence its behavior in various experimental conditions and applications. As a hydrochloride salt of an organic base, the compound typically exists as a solid at room temperature. The commercial availability of this compound usually comes with a purity of approximately 95%, which is suitable for most research applications.
Due to its salt nature, the compound is expected to have enhanced water solubility compared to its free base form, making it more suitable for aqueous applications. The presence of the bromine atom contributes to its molecular weight and influences its crystalline structure, while the methoxy group typically enhances lipophilicity, affecting its solubility profile in various organic solvents.
The compound's handling requires precautions due to its irritant nature, as noted in supplier information. Appropriate protective measures should be employed when working with this compound to minimize potential health risks.
Synthesis Methods
Reaction Mechanisms
The key reaction in the synthesis of 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride involves the formation of an ether linkage between the phenol and the ethyl-piperidine moiety. This nucleophilic substitution follows a well-established mechanism:
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Deprotonation of 2-bromo-4-methoxyphenol under basic conditions to form the corresponding phenoxide anion
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Nucleophilic attack of the phenoxide anion on the carbon bearing the leaving group in the ethyl-piperidine segment
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Departure of the leaving group and formation of the new carbon-oxygen bond, establishing the ether linkage
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Acidification with HCl to form the hydrochloride salt of the final product
Applications and Research Significance
Chemical Research Applications
3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride has significant applications in chemical research, particularly in studies related to receptor-ligand interactions and other biological processes. The compound's unique structural features make it valuable for structure-activity relationship (SAR) studies, where systematic modifications to different parts of the molecule can reveal important insights about how structural changes affect biological activity or chemical reactivity.
The bromine substituent at the 2-position of the phenoxy group provides an opportunity for further chemical transformations, particularly through cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. This makes the compound a useful intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride have been reported, differing in specific substituents or structural features. Comparing these analogues provides valuable insights into how subtle structural changes affect the compounds' properties and potential applications.
One closely related compound is 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride (CAS: 1219957-70-6), which differs only in having a methyl group instead of a methoxy group at the 4-position of the phenoxy ring . This compound has a molecular weight of 334.68 g/mol, slightly lower than our target compound due to the replacement of the methoxy with a methyl group.
Another structural analogue is Piperidine, 3-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) (CAS: 1219957-61-5), which features an additional bromine atom at the 4-position instead of the methoxy group . With a molecular weight of 399.55 g/mol, this compound is heavier due to the second bromine atom.
A third related compound is 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride, which differs in the direct attachment of the piperidine to the phenoxy group without the ethyl linker . This structural variation creates a more rigid molecule with different spatial arrangements of the functional groups.
Table 1: Comparison of 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride with Structural Analogues
| Compound | CAS Number | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride | 1219964-17-6 | 350.68 | Reference compound |
| 3-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride | 1219957-70-6 | 334.68 | Methyl group instead of methoxy group |
| Piperidine, 3-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride | 1219957-61-5 | 399.55 | Additional bromine at 4-position instead of methoxy |
| 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride | PubChem CID: 56830632 | Not specified in sources | Direct attachment without ethyl linker |
Functional Comparisons
The structural differences among these analogues lead to important functional variations that can significantly influence their chemical properties and potential applications.
The methoxy group in 3-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride, compared to the methyl group in its closest analogue, introduces different electronic and hydrogen bonding properties. The methoxy group is an electron-donating substituent that can participate in hydrogen bonding as an acceptor, potentially enhancing interactions with specific biological targets or influencing solubility characteristics.
The presence of two bromine atoms in the dibromo analogue increases the compound's molecular weight and lipophilicity, which may affect its absorption, distribution, metabolism, and excretion (ADME) properties. Additionally, the second bromine atom provides an additional site for potential chemical modifications through various cross-coupling reactions.
The absence of the ethyl linker in 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride results in a more rigid structure with different conformational properties. This structural constraint can significantly impact the compound's ability to adopt specific orientations required for interactions with biological targets, potentially altering its pharmacological profile.
These structural and functional differences highlight the importance of precise chemical design in developing compounds for specific applications, where even subtle modifications can lead to significant changes in properties and performance.
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